molecular formula C17H23NO3S2 B2601261 Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034577-52-9

Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2601261
CAS No.: 2034577-52-9
M. Wt: 353.5
InChI Key: RDXZBKKZLFUTCT-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . It is aromatic, as indicated by its extensive substitution reactions . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene consists of a planar five-membered ring . In most of its reactions, it resembles benzene .


Chemical Reactions Analysis

Thiophene undergoes extensive substitution reactions due to its aromatic nature .


Physical and Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/mL, and a melting point of -38 °C .

Scientific Research Applications

Synthesis and Material Applications

One study describes the synthesis and characterization of soluble conducting polymers, highlighting the role of thiophene derivatives in creating materials with potential electrochromic device applications. These polymers were analyzed for their electrochemical properties, indicating their suitability for use in devices requiring adjustable optical properties (Variş et al., 2006). This research suggests that Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate could similarly be investigated for its electrochemical properties and potential in electronic applications.

Chemical Synthesis and Characterization

Another relevant study involves the multicomponent synthesis of substituted tetrahydroquinoline derivatives, demonstrating the versatility of thiophene derivatives in synthesizing complex heterocyclic compounds (Dyachenko et al., 2015). These compounds have various applications, including pharmaceuticals and materials science, indicating a potential area of research for this compound in the synthesis of novel heterocyclic compounds with unique properties.

Mechanism of Action

While the specific mechanism of action for “Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate” is not available, thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives continue to attract interest due to their wide range of pharmacological properties and biological activities . Future research may focus on synthesizing new thiophene derivatives and investigating their potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[1-(1-thiophen-2-ylcyclopentanecarbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S2/c1-21-15(19)12-23-13-6-9-18(11-13)16(20)17(7-2-3-8-17)14-5-4-10-22-14/h4-5,10,13H,2-3,6-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXZBKKZLFUTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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